molecular formula C14H19BO4 B6148798 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane CAS No. 631912-08-8

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane

Cat. No. B6148798
CAS RN: 631912-08-8
M. Wt: 262.1
InChI Key:
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Description

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane (TM2MD) is a boron-containing compound that has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. TM2MD is a versatile compound with a wide range of properties, including its ability to act as a catalyst for chemical reactions, its ability to form stable complexes with other molecules, and its ability to interact with biological systems. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for TM2MD.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been used in a variety of laboratory experiments, including studies of its catalytic activity, its ability to form stable complexes with other molecules, and its ability to interact with biological systems. In addition, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been studied for its ability to act as a drug delivery vehicle, its ability to act as a prodrug, and its ability to act as a scaffold for the synthesis of new compounds.

Mechanism of Action

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a versatile compound with a wide range of properties, including its ability to act as a catalyst for chemical reactions, its ability to form stable complexes with other molecules, and its ability to interact with biological systems. 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been found to interact with biological systems by forming covalent bonds with certain amino acids and nucleic acids. In addition, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been found to interact with certain proteins and enzymes, which can lead to the activation or inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been found to have a variety of biochemical and physiological effects. 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been found to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. In addition, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been found to act as an antioxidant, which can help to protect cells from oxidative damage. Finally, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has been found to act as an immunomodulator, which can lead to the modulation of the immune system.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has a number of advantages and limitations for laboratory experiments. One advantage of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is its ability to act as a catalyst for chemical reactions. This allows for the synthesis of new compounds in a shorter amount of time. In addition, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is relatively stable and can be used in a variety of solvents. However, one limitation of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is its tendency to form complexes with other molecules, which can lead to the formation of impurities.

Future Directions

The potential applications of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane are vast and varied. One potential future direction for research is the development of new compounds based on the structure of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane. These compounds could potentially be used as drug delivery vehicles or as prodrugs. In addition, further research could be conducted to investigate the potential therapeutic applications of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane, such as its ability to act as an immunomodulator or antioxidant. Finally, further research could be conducted to explore the potential interactions of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane with biological systems, such as proteins and enzymes.

Synthesis Methods

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane can be synthesized in a two-step process. The first step involves the reaction of 4,4,5,5-tetramethyl-2-hydroxy-1,3,2-dioxaborolane (TM2H) with 6-methyl-1,3-dioxaindan-5-yl bromide (MDB) to form 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane. This reaction is conducted in a solvent such as ethanol or methanol and requires a base such as sodium hydroxide or potassium hydroxide. The second step involves the hydrolysis of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane to form TM2H and MDB. This reaction can be conducted in aqueous solutions or in organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane involves the reaction of 6-methyl-1,3-dioxaindane-5-carboxylic acid with bis(pinacolato)diboron, followed by reduction with sodium borohydride and protection of the resulting boronic acid with tert-butyl chloroformate. The protected boronic acid is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to yield the final product.", "Starting Materials": [ "6-methyl-1,3-dioxaindane-5-carboxylic acid", "bis(pinacolato)diboron", "sodium borohydride", "tert-butyl chloroformate", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "palladium catalyst" ], "Reaction": [ "6-methyl-1,3-dioxaindane-5-carboxylic acid is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the corresponding boronic acid.", "The boronic acid is then reduced with sodium borohydride to yield the corresponding boronic acid.", "The boronic acid is then protected with tert-butyl chloroformate to yield the corresponding protected boronic acid.", "The protected boronic acid is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to yield the final product, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane." ] }

CAS RN

631912-08-8

Product Name

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane

Molecular Formula

C14H19BO4

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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